N-Nitroso-1,3-dimethyl-6-(3-chloropropylamino)uracil
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Overview
Description
N-Nitroso-1,3-dimethyl-6-(3-chloropropylamino)uracil is a chemical compound belonging to the class of nitrosamines. Nitrosamines are characterized by the presence of a nitroso group attached to an amine group. This compound has a molecular formula of C9H13ClN4O3 and a molecular weight of 260.68 g/mol . It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Nitroso-1,3-dimethyl-6-(3-chloropropylamino)uracil typically involves the reaction of 1,3-dimethyluracil with nitrosating agents in the presence of a chloropropylamine derivative. The reaction conditions often include controlled temperatures and pH levels to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
N-Nitroso-1,3-dimethyl-6-(3-chloropropylamino)uracil can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can lead to the removal of the nitroso group.
Substitution: The chloropropylamino group can be substituted with other functional groups under specific conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield higher oxidation state compounds, while substitution reactions can produce derivatives with different functional groups .
Scientific Research Applications
N-Nitroso-1,3-dimethyl-6-(3-chloropropylamino)uracil is used in various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a reference standard in analytical chemistry.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is conducted to explore its potential therapeutic applications and toxicological effects.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-Nitroso-1,3-dimethyl-6-(3-chloropropylamino)uracil involves its interaction with molecular targets such as enzymes and receptors. The nitroso group can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity and function. The pathways involved in its action depend on the specific biological context and the targets it interacts with .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-Nitroso-1,3-dimethyl-6-(3-chloropropylamino)uracil include other nitrosamines and uracil derivatives, such as:
- This compound
- 1,3-Dimethyluracil
- N-Nitroso-1,3-dimethyl-5-nitrosopyrimidine-2,4-dione .
Uniqueness
The uniqueness of this compound lies in its specific chemical structure, which combines the properties of nitrosamines and uracil derivatives. This combination allows it to participate in a wide range of chemical reactions and makes it valuable for various research applications .
Properties
Molecular Formula |
C9H13ClN4O3 |
---|---|
Molecular Weight |
260.68 g/mol |
IUPAC Name |
6-(3-chloropropylamino)-1,3-dimethyl-5-nitrosopyrimidine-2,4-dione |
InChI |
InChI=1S/C9H13ClN4O3/c1-13-7(11-5-3-4-10)6(12-17)8(15)14(2)9(13)16/h11H,3-5H2,1-2H3 |
InChI Key |
AQVVLEGHPOJNLS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C(=O)N(C1=O)C)N=O)NCCCCl |
Origin of Product |
United States |
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